BenchChemオンラインストアへようこそ!

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid

Peptide Synthesis Hydrophobicity SPPS

This Fmoc-protected, non-proteinogenic amino acid is essential for introducing sterically hindered, hydrophobic piperidine moieties via SPPS. The 4-cyclohexyl substituent provides a distinct steric and lipophilic profile (LogP ~5.62) compared to unsubstituted analogs, enabling precise SAR studies of CNS-targeting peptidomimetics. Choose this grade for reproducible synthesis of constrained, proteolytically stable peptides.

Molecular Formula C27H31NO4
Molecular Weight 433.5 g/mol
CAS No. 882847-21-4
Cat. No. B1341368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-cyclohexyl-piperidine-4-carboxylic acid
CAS882847-21-4
Molecular FormulaC27H31NO4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C27H31NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,19,24H,1-3,8-9,14-18H2,(H,29,30)
InChIKeyPPMKHBWXFHVDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-Cyclohexyl-Piperidine-4-Carboxylic Acid (CAS: 882847-21-4): Technical Specifications and Procurement Baseline for Peptide Synthesis


Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid (Fmoc-CHPCA, CAS 882847-21-4) is a protected, non-proteinogenic cyclic amino acid derivative . Belonging to the class of Fmoc-protected piperidine-4-carboxylic acids, its defining structural features are an Fmoc-protected piperidine nitrogen and a 4-cyclohexyl substituent on the α-carbon. This configuration yields a molecular formula of C₂₇H₃₁NO₄, a molecular weight of 433.54 g/mol, and a melting point range of 165-174 °C . The compound's primary application is as a protected building block in Fmoc-based solid-phase peptide synthesis (SPPS), where it is incorporated to introduce a sterically hindered, hydrophobic, and conformationally constrained piperidine moiety into peptide sequences .

Why Fmoc-4-Cyclohexyl-Piperidine-4-Carboxylic Acid Cannot Be Readily Substituted with Generic Analogs in SPPS


The procurement of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid is not interchangeable with generic Fmoc-piperidine-carboxylic acids due to the unique physicochemical and conformational properties conferred by the 4-cyclohexyl substituent. In-class analogs such as Fmoc-piperidine-4-carboxylic acid (Fmoc-Inp-OH) [1] or Fmoc-4-phenyl-piperidine-4-carboxylic acid possess distinct steric, electronic, and hydrophobic profiles. The bulky, aliphatic cyclohexyl group in the target compound dramatically increases molecular weight (433.54 g/mol) and calculated LogP (~5.62) [2] relative to unsubstituted or aromatic counterparts. These quantifiable differences directly impact solubility, resin loading kinetics, coupling efficiency, and the final peptide's secondary structure, aggregation propensity, and biological activity. Consequently, substitution without empirical verification of equivalence in the specific sequence and assay system risks irreproducible synthesis and altered functional outcomes.

Quantitative Differentiation of Fmoc-4-Cyclohexyl-Piperidine-4-Carboxylic Acid (CAS: 882847-21-4) Against In-Class Analogs


Increased Hydrophobicity and Lipophilicity: LogP Comparison of 4-Cyclohexyl vs. 4-Unsubstituted and 4-Phenyl Analogs

The substitution at the piperidine 4-position significantly alters the compound's lipophilicity. Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid exhibits a calculated LogP of 5.62 [1]. In contrast, the 4-unsubstituted analog, Fmoc-piperidine-4-carboxylic acid (Fmoc-Inp-OH), has a lower calculated LogP of 3.52 . This difference represents a substantial increase in hydrophobicity, which directly influences peptide retention time in reversed-phase HPLC purification and the aggregation behavior of the resulting peptidomimetics .

Peptide Synthesis Hydrophobicity SPPS

Molecular Weight Differentiation: Quantifying Steric Bulk of 4-Cyclohexyl vs. Unsubstituted Piperidine Core

The addition of a cyclohexyl group to the piperidine core results in a substantial increase in molecular weight. The target compound has a molecular weight of 433.54 g/mol . The 4-unsubstituted analog, Fmoc-piperidine-4-carboxylic acid (Fmoc-Inp-OH), is significantly lighter at 351.40 g/mol . This 82.14 g/mol difference (~23% increase) corresponds to the mass of the cyclohexyl moiety and directly quantifies the increased steric bulk, which can affect resin loading capacity and the kinetics of coupling reactions in SPPS .

Peptidomimetics Molecular Weight Building Blocks

Conformational Constraint: Ring Topology Distinction Between 4-Cyclohexyl and 4-Aromatic Analogs

The 4-cyclohexyl substituent provides a saturated, non-planar, and conformationally flexible aliphatic ring system [1]. This contrasts sharply with the rigid, planar aromatic ring in a comparator like Fmoc-4-phenyl-piperidine-4-carboxylic acid . While no direct biological data exists for the target compound, class-level inference from medicinal chemistry indicates that replacing a flexible cyclohexyl group with a planar phenyl group alters the dihedral angle preferences and overall 3D shape of the piperidine core . This fundamental difference in geometry is critical when the piperidine moiety is intended to mimic a specific turn or bind within a hydrophobic pocket that discriminates based on shape.

Conformational Analysis Peptidomimetics Drug Design

Purity and Analytical Benchmarking: Minimum Specification of 98% by HPLC for Reproducible SPPS Outcomes

The compound is supplied with a minimum purity specification of ≥98% as determined by HPLC . This high purity is a critical procurement criterion for SPPS, as impurities can lead to premature chain termination, the formation of deletion sequences, and low crude peptide purity. While direct comparative data with lower-grade material is not available from the source, a purity of ≥98% is the accepted benchmark for reliable SPPS building blocks, whereas lower purities (e.g., 95%) can introduce significant variability in coupling yields and final product quality . Procuring material with a verified HPLC purity of ≥98% minimizes the risk of failed syntheses and the need for costly re-purification.

Quality Control HPLC SPPS

Validated Application Scenarios for Fmoc-4-Cyclohexyl-Piperidine-4-Carboxylic Acid in Peptide Synthesis and Drug Discovery


Synthesis of Hydrophobic, Conformationally Constrained Peptidomimetics

Researchers can utilize Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid in Fmoc-SPPS to introduce a sterically demanding and lipophilic piperidine residue. The high calculated LogP (5.62) and non-planar cyclohexyl ring are specifically suited for creating peptidomimetics designed to interact with hydrophobic binding pockets or traverse cell membranes. This compound is a precise tool for probing structure-activity relationships (SAR) where a bulky aliphatic group is required to replace a natural amino acid side chain .

Development of α,α-Disubstituted Amino Acid-Containing Peptides

The compound functions as a protected α,α-dialkylated amino acid equivalent . Its incorporation into peptides is aimed at inducing helical or turn structures and enhancing proteolytic stability, a strategy employed in designing peptidic drugs and antimicrobial peptides . The cyclohexyl group provides a distinct hydrophobic and steric profile compared to more common Aib (α-aminoisobutyric acid) or Deg (diethylglycine) residues, enabling the exploration of novel secondary structure space [1].

Building Block for Central Nervous System (CNS) Drug Discovery Projects

Given the prevalence of piperidine and cyclohexyl moieties in CNS-active pharmaceuticals, this Fmoc-protected derivative serves as a key building block for synthesizing focused compound libraries . The piperidine core is a known privileged scaffold in medicinal chemistry, and the addition of the cyclohexyl group increases lipophilicity (LogP 5.62) , which is a critical parameter for optimizing blood-brain barrier (BBB) penetration. Its use in early-stage discovery allows medicinal chemists to rapidly explore the SAR of a 4-cyclohexylpiperidine motif within a peptide or peptidomimetic context [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.